molecular formula C7H4F2N2O B1648137 6,7-Difluoro-1H-indazol-3-ol CAS No. 1000343-93-0

6,7-Difluoro-1H-indazol-3-ol

Cat. No. B1648137
CAS RN: 1000343-93-0
M. Wt: 170.12 g/mol
InChI Key: KNDFQLVRSCUYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoro-1H-indazol-3-ol is a chemical compound with the molecular formula C7H4F2N2O and a molecular weight of 170.12 . It is used for research purposes .


Synthesis Analysis

The synthesis of indazoles, including 6,7-Difluoro-1H-indazol-3-ol, has been the subject of recent research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 6,7-Difluoro-1H-indazol-3-ol consists of seven carbon atoms, four hydrogen atoms, two nitrogen atoms, two fluorine atoms, and one oxygen atom .

Scientific Research Applications

Anti-Inflammatory Agents

Indazole derivatives have been found to possess significant anti-inflammatory activity . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has demonstrated high anti-inflammatory activity along with minimal ulcerogenic potential .

Antimicrobial Activity

Indazole derivatives have shown moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . In particular, 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole has exhibited high antistaphylococcal activity .

Anti-HIV Agents

Indazole derivatives have been found to possess anti-HIV activities . The specific mechanisms and effectiveness of these compounds in treating HIV are areas of ongoing research.

Anticancer Agents

Indazole derivatives have been used in the development of anticancer drugs . For example, niraparib, an anticancer drug used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer, contains an indazole nucleus .

Antifungal Agents

Indazole derivatives have demonstrated antifungal activities . The specific fungi against which these compounds are effective and the mechanisms of action are subjects of ongoing research.

Antiprotozoal Agents

Indazole derivatives have shown antiprotozoal activities . Further research is needed to understand the specific protozoa against which these compounds are effective and their mechanisms of action.

Antihypertensive Agents

Indazole derivatives have been found to possess antihypertensive activities . The specific mechanisms and effectiveness of these compounds in treating hypertension are areas of ongoing research.

Hypoglycemic Agents

Indazole derivatives have demonstrated hypoglycemic activities . Further research is needed to understand the specific mechanisms and effectiveness of these compounds in treating diabetes.

properties

IUPAC Name

6,7-difluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-4-2-1-3-6(5(4)9)10-11-7(3)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDFQLVRSCUYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NN2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-1H-indazol-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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